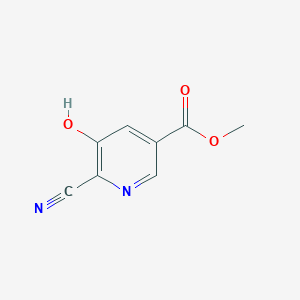

Methyl 6-cyano-5-hydroxynicotinate

Description

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

methyl 6-cyano-5-hydroxypyridine-3-carboxylate |

InChI |

InChI=1S/C8H6N2O3/c1-13-8(12)5-2-7(11)6(3-9)10-4-5/h2,4,11H,1H3 |

InChI Key |

VDMKVBVZIWJNCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)C#N)O |

Origin of Product |

United States |

Preparation Methods

Improved Process via Nucleophilic Substitution and Esterification

A patented process (US5155251A) describes an economical and scalable method for preparing 6-cyano-5-hydroxy derivatives of nicotinic acid esters, which can be adapted for methyl 6-cyano-5-hydroxynicotinate. The key steps include:

- Treatment of an alkyl (including methyl) ester of a halogenated intermediate with a cyanide source in a polar solvent (e.g., ethanol, dimethylformamide) at controlled temperatures (0°C to reflux).

- Avoidance of costly protecting groups by directly reacting the anion of tertiary butyl acetate or similar esters with hydroxy-substituted intermediates.

- After cyanation, the product is purified by crystallization and recrystallization steps.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Halogenated ester + cyanide | Alkali metal cyanide or tetraalkylammonium cyanide in ethanol or DMF, 0°C to reflux | Formation of 6-cyano-5-hydroxy ester |

| Acid catalysis | Methanesulfonic acid in acetone/2,2-dimethoxypropane, room temp, 2 h | Cyclization/protection steps if needed |

| Workup | Aqueous sodium bicarbonate, ethyl acetate extraction, hexane wash | Purified crystalline product |

This process is noted for:

Preparation via Zinc-Mediated Bryce Reaction and Cyanation

A Chinese patent (CN103420871B) details a method for preparing tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate, a close analog precursor to this compound, involving:

- Formation of a zinc reagent by reacting zinc powder, organic acid, and tert-butyl bromoacetate in an organic solvent at 45–55°C.

- Addition of (S)-4-chloro-3-hydroxybutyronitrile at 65–70°C to undergo Bryce reaction.

- Subsequent pH adjustment and cyanide substitution at 45–55°C.

- Isolation and purification to obtain the cyano-hydroxy ester.

| Component | Molar Ratio Range |

|---|---|

| (S)-4-chloro-3-hydroxybutyronitrile | 1 |

| tert-butyl bromoacetate | 1 to 2 |

| Zinc powder | 1.5 to 3 |

| Organic acid | 0.05 to 0.2 |

| Cyanide reagent | 1.5 to 3 |

This method emphasizes:

Oxidation and Esterification Routes for Nicotinic Acid Esters

Other methods involve oxidation of methyl-substituted pyridines to nicotinic acid esters, which can be further functionalized to introduce cyano and hydroxy groups. For example:

- Oxidation of 2-methyl-5-ethylpyridine with nitric acid in sulfuric acid medium at elevated temperatures (140–225°C).

- Continuous removal of water and nitric acid by distillation.

- Subsequent esterification with methanol to yield methyl nicotinate esters.

While this method is more general for methyl nicotinates, it can be adapted for cyano-hydroxy derivatives with additional substitution steps.

Biotechnological Hydroxylation

Microbial hydroxylation of nicotinic acid to 6-hydroxynicotinic acid is a key biotechnological step that can precede chemical cyanation and esterification:

- Microorganisms such as Pseudomonas species convert nicotinic acid directly to 6-hydroxynicotinic acid with high regioselectivity and yield.

- This biotransformation is environmentally friendly and can be scaled up in fermenters.

- The 6-hydroxynicotinic acid thus obtained can be chemically modified to introduce the cyano group and methyl ester functionalities.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution (US5155251A) | Alkyl halide ester + cyanide in ethanol/DMF, acid catalysis | Economical, scalable, avoids protection steps | Requires careful temperature control |

| Zinc-mediated Bryce reaction (CN103420871B) | Zinc powder, organic acid, tert-butyl bromoacetate, (S)-4-chloro-3-hydroxybutyronitrile | High specificity, controlled reaction | Multi-step, requires zinc handling |

| Oxidation of methylpyridine (US4579953A) | 2-methyl-5-ethylpyridine, nitric acid, sulfuric acid, methanol | Established oxidation, direct ester formation | Harsh conditions, lower yields |

| Microbial hydroxylation + chemical modification | Pseudomonas fermentation, chemical cyanation and esterification | High regioselectivity, environmentally friendly | Requires fermentation setup |

Detailed Research Findings and Notes

- The nucleophilic substitution method is preferred industrially due to its efficiency and cost-effectiveness, especially when avoiding protecting groups and minimizing purification steps.

- Zinc-mediated coupling reactions provide stereochemical control and are useful for chiral intermediates, important in pharmaceutical applications.

- Microbial hydroxylation offers a green alternative with high regioselectivity, but subsequent chemical steps are necessary to install the cyano and methyl ester groups.

- Oxidation routes are less favored due to harsh conditions and lower yields but remain relevant for certain methyl nicotinate derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-5-hydroxynicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 6-cyano-5-oxonicotinate.

Reduction: Formation of 6-amino-5-hydroxynicotinate.

Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

Methyl 6-cyano-5-hydroxynicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 6-cyano-5-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Hydroxyl (-OH) vs. Methoxy (-OCH₃): The hydroxyl group in this compound increases hydrogen-bonding capacity and acidity compared to methoxy-substituted analogs (e.g., Methyl 5-fluoro-6-methoxynicotinate), which may influence solubility and bioavailability .

- Cyano (-CN) vs. Halogens (Cl, I): Cyano groups are strong electron-withdrawing moieties, enhancing electrophilicity at adjacent positions.

- Ester Group Stability: Methyl esters (e.g., in Methyl 6-methoxynicotinate) are prone to hydrolysis under basic or acidic conditions, whereas ethyl esters (e.g., Ethyl 6-chloro-5-cyano-2-methylnicotinate) may offer slightly improved stability .

Biological Activity

Methyl 6-cyano-5-hydroxynicotinate (MCHN) is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of MCHN, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

MCHN is a derivative of nicotinic acid and features a cyano group and a hydroxyl group, which are critical for its biological activity. The chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 178.14 g/mol

The biological activity of MCHN is attributed to its interaction with various molecular targets in biological systems. The cyano group acts as an electrophile, facilitating reactions with nucleophiles, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity to enzymes and receptors. These interactions can modulate several biochemical pathways, leading to its observed effects.

Antimicrobial Properties

Research has indicated that MCHN exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported that MCHN demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

MCHN has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, in vitro experiments have shown that MCHN can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, MCHN was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

These findings suggest that MCHN may serve as a promising lead compound for further development in cancer therapy.

Research Applications

MCHN is not only valuable for its biological activities but also serves as a versatile building block in synthetic organic chemistry. Its derivatives are explored for various applications in pharmaceuticals and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.